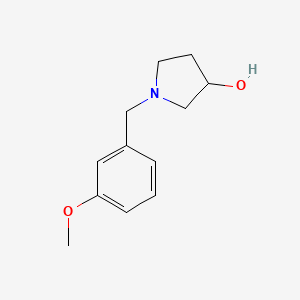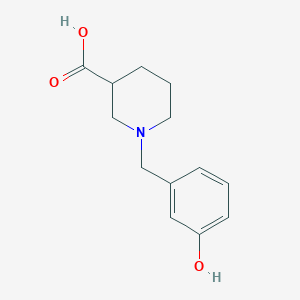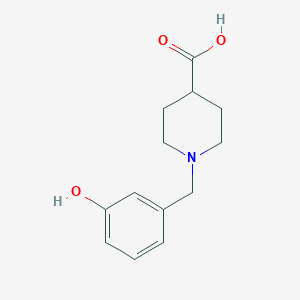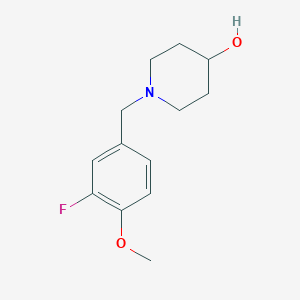
オルメサルタンメドキソミル-d6
概要
説明
Olmesartan Medoxomil-d6 is the deuterium labeled version of Olmesartan Medoxomil . Olmesartan Medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API) . The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . During a one-pot process of the medoxomil ester 6 synthesis, the dipotassium salt of olmesartan acid (8) detected by thin layer chromatography (TLC) in the reaction mixture after basic hydrolysis of the ethyl ester 3 almost disappeared in the next alkylation step with medoxomil chloride (5) .Molecular Structure Analysis
The molecular formula of Olmesartan Medoxomil is C29H30N6O6 . The molecular weight is 558.585 Da . The structure of Olmesartan Medoxomil includes a tetrazole ring and an imidazole ring, which are common in angiotensin II receptor blockers .Chemical Reactions Analysis
The formation of two regioisomeric dimedoxomil derivatives of olmesartan (8) is in good agreement with previous observations that alkylation of compounds possessing 5-(biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N-1- and N-2-alkyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Olmesartan Medoxomil have been studied using various techniques such as scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) .科学的研究の応用
オルメサルタンメドキソミル錠剤の製剤化と評価
この研究は、オルメサルタンメドキソミル の直接圧縮法による錠剤の設計、開発、および特性評価のための方法論を提案しています。 主な目的は、有効成分の溶解速度を向上させることでした 。 錠剤は、含量均一性、破壊強度、崩壊性、および崩壊時間について薬局方仕様を満たしていました 。
オルメサルタンメドキソミル負荷油性コアポリマーナノカプセルの最適化
本研究は、水溶性ではない降圧薬オルメサルタンメドキソミル (OM) のための油性コアナノカプセルを設計し、調製されたナノシステムのインビトロ特性を体系的に最適化することを目的としています 。 開発されたONC製剤は、180.63±0.31〜338.93±0.42 nmの粒子サイズ(PS)範囲を示し、多分散指数値(PDI)は<0.5、負のゼータ電位(ZP)値は20.17±0.21〜32.83±0.21 mV、封入効率(EE)値は74.63±0.15〜93.37±0.15%でした 。
オルメサルタンメドキソミル負荷ナノスポンジの設計
この研究の主な目的は、ナノスポンジ担体へのカプセル化によるOLMの経口バイオアベイラビリティを促進することです 。 第2に、OLM負荷エチルセルロース系ナノスポンジが、A549肺癌細胞株に対する降圧作用と細胞毒性を向上させる能力を調べます 。
錠剤用量中のオルメサルタンメドキソミルの分光光度計による推定
この研究は、錠剤用量中のオルメサルタンメドキソミルの分光光度計による推定の、日内および日差の精密度研究に焦点を当てています 。
作用機序
Biochemical Pathways
The primary biochemical pathway affected by Olmesartan is the renin-angiotensin-aldosterone system (RAAS) . This system plays a key role in maintaining blood pressure and fluid balance. When Olmesartan blocks the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which can contribute to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil-d6 is rapidly absorbed in the gastrointestinal tract and metabolized to Olmesartan . The absolute bioavailability of Olmesartan is 26% after a single oral dose of 20mg in healthy volunteers . Peak plasma concentrations vary from 0.22 to 2.1 mg/L and are reached within 1.4 to 2.8 hours post-administration .
Result of Action
The molecular and cellular effects of Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of the RAAS . By blocking the AT1 receptor, Olmesartan helps to relax and widen blood vessels, thereby reducing blood pressure . It also reduces aldosterone levels, which leads to decreased sodium and water reabsorption, further contributing to blood pressure reduction .
Action Environment
Environmental factors such as diet, lifestyle, and concomitant medications can influence the action, efficacy, and stability of Olmesartan. For instance, concomitant use of Olmesartan with other agents that block the RAAS, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Additionally, factors such as age, body weight, and renal function can influence the pharmacokinetics and pharmacodynamics of Olmesartan .
Safety and Hazards
Olmesartan Medoxomil is toxic and contains a pharmaceutically active ingredient . It can cause severe eye damage and is suspected of damaging the unborn child . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .
将来の方向性
The main objective of future research is to ensure a high dissolution rate of the active ingredient . Therefore, a rigorous selection of excipients will be carried out to ensure their physical and chemical compatibility with the active ingredient . The suitability of the mixture for use in direct compression will be performed using SeDeM methodology .
生化学分析
Biochemical Properties
Olmesartan Medoxomil-d6 plays a significant role in biochemical reactions by blocking the angiotensin II type 1 (AT1) receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its hypertensive effects, which include vasoconstriction, stimulation of aldosterone synthesis, and renal sodium reabsorption . The compound interacts with various enzymes and proteins, including the renin-angiotensin-aldosterone system (RAAS) components. By inhibiting the AT1 receptor, Olmesartan Medoxomil-d6 reduces the negative feedback within the RAAS, contributing to its antihypertensive effects .
Cellular Effects
Olmesartan Medoxomil-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it reduces the activation of the Nuclear Factor-kappaB (NF-κB) pathway, which is involved in the inflammatory response . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and interferon-gamma . Additionally, Olmesartan Medoxomil-d6 has been shown to increase the activity of endothelial progenitor cells, which play a role in vascular repair and regeneration .
Molecular Mechanism
The molecular mechanism of Olmesartan Medoxomil-d6 involves its selective and competitive binding to the AT1 receptor. This binding prevents angiotensin II from exerting its effects, leading to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption . The compound’s high affinity for the AT1 receptor, combined with its slow dissociation kinetics, ensures prolonged receptor blockade . Additionally, Olmesartan Medoxomil-d6 influences gene expression by modulating the activity of transcription factors involved in the RAAS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olmesartan Medoxomil-d6 have been observed to change over time. The compound is stable under physiological conditions and exhibits a prolonged half-life, ensuring sustained receptor blockade . Long-term studies have shown that Olmesartan Medoxomil-d6 maintains its antihypertensive effects without significant degradation . Chronic administration may lead to adaptive changes in receptor expression and downstream signaling pathways .
Dosage Effects in Animal Models
The effects of Olmesartan Medoxomil-d6 vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause hypotension, renal impairment, and electrolyte imbalances . Studies have also shown that the antihypertensive effects of Olmesartan Medoxomil-d6 are dose-dependent, with higher doses providing more significant reductions in blood pressure .
Metabolic Pathways
Olmesartan Medoxomil-d6 is hydrolyzed in the gastrointestinal tract to its active form, Olmesartan . The active compound is not metabolized by the cytochrome P-450 system, which reduces the risk of drug-drug interactions . Olmesartan is primarily eliminated via the kidneys and liver, with a dual route of excretion . The compound’s metabolism involves de-esterification, followed by renal and hepatic clearance .
Transport and Distribution
Olmesartan Medoxomil-d6 is transported and distributed within cells and tissues through various mechanisms. The compound is highly bound to plasma proteins, which facilitates its distribution in the bloodstream . It is also recognized by organic anion transporting polypeptides (OATP) in the intestines, enhancing its absorption . In the liver and kidneys, Olmesartan Medoxomil-d6 is taken up by OATP1B1, OATP1B3, and OAT3 transporters, contributing to its hepatic and renal clearance .
Subcellular Localization
The subcellular localization of Olmesartan Medoxomil-d6 is primarily within the cytoplasm, where it exerts its effects on the AT1 receptor . The compound does not penetrate red blood cells but remains in the extracellular fluid and plasma . Its localization is influenced by its high affinity for plasma proteins and its selective binding to the AT1 receptor on the cell membrane .
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKUQLKSCSZGY-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)


![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)



![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1370506.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)